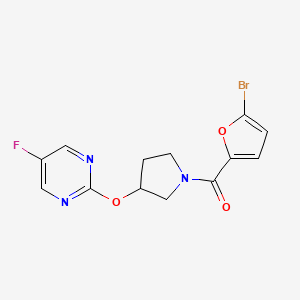

![molecular formula C13H20BrNO2 B2652806 {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol CAS No. 1291743-32-2](/img/structure/B2652806.png)

{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol” is a chemical compound with the CAS Number: 1291743-32-2 . It has a molecular weight of 302.21 . The IUPAC name for this compound is (3-bromo-2-(2-(diethylamino)ethoxy)phenyl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20BrNO2/c1-3-15(4-2)8-9-17-13-11(10-16)6-5-7-12(13)14/h5-7,16H,3-4,8-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 302.21 .Aplicaciones Científicas De Investigación

Antibacterial Applications

Bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, have shown significant antibacterial activity. For instance, compounds related to bromophenols have demonstrated moderate to strong activity against various strains of bacteria. This suggests potential applications of bromophenol derivatives in developing new antibacterial agents (Xu et al., 2003).

Organic Synthesis and Reactivity

Studies have explored the reactivity of bromoalkylbenzofuranones and their applications in organic synthesis. The methanolysis of these compounds has been investigated for the synthesis of various organic molecules, demonstrating the versatility of brominated compounds in chemical transformations (Zaugg & Michaels, 1962).

Single-Molecule Magnets

Research into cyano-bridged single-molecule magnets incorporating bromo-substituted units has revealed the ability to raise the spin-reversal barrier in such systems. This has implications for the development of high-performance magnetic materials, which are critical for data storage and quantum computing applications (Choi et al., 2004).

Photophysical Studies

The influence of aliphatic amines on the photochemistry of bromopyrimidines in methanol has been studied, revealing mechanisms that could be exploited in photophysical applications and the design of photo-responsive materials (Nasielski et al., 1972).

Chemosenor Development

Bromophenol derivatives have been utilized in the development of chemosensors for metal ions, showcasing the potential for such compounds in environmental monitoring and analytical chemistry (Roy et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

[3-bromo-2-[2-(diethylamino)ethoxy]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO2/c1-3-15(4-2)8-9-17-13-11(10-16)6-5-7-12(13)14/h5-7,16H,3-4,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFYLYVTEUJMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=CC=C1Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2652723.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2652725.png)

![1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2652727.png)

![Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-](/img/structure/B2652729.png)

![3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B2652730.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride](/img/structure/B2652733.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)

![N,5-bis[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2652744.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)